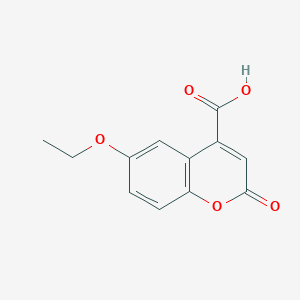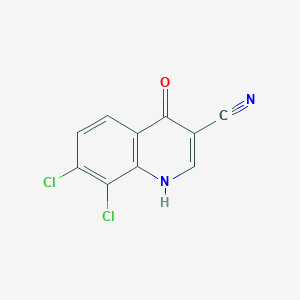
8-Chloro-3-isopropyl-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-isopropyl-2-methylquinolin-4-amine is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method is the Gould-Jacobs reaction, which involves the cyclization of β-ketoesters with aniline derivatives under acidic conditions . Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the chloro and isopropyl groups onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
8-Chloro-3-isopropyl-2-methylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 8-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-isopropyl-2-methylquinolin-4-ol: A hydroxylated derivative with similar chemical properties.
8-Chloro-3-isopropyl-2-methylquinolin-4-carboxylic acid:
Uniqueness
8-Chloro-3-isopropyl-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline scaffold, which imparts distinct chemical and biological properties. Its chloro and isopropyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
8-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
NBLCULHFEYKYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)



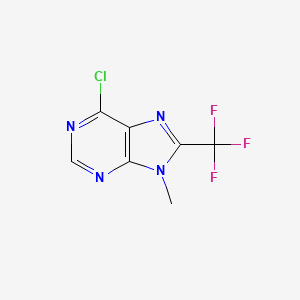
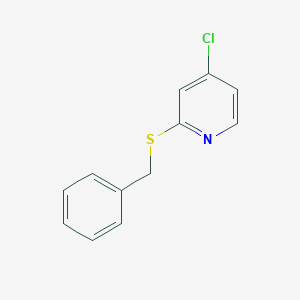
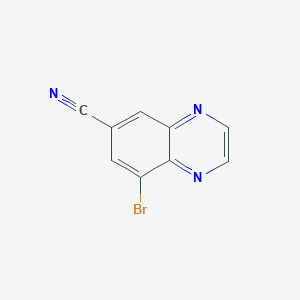
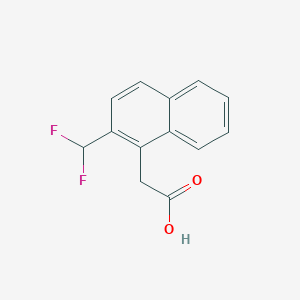

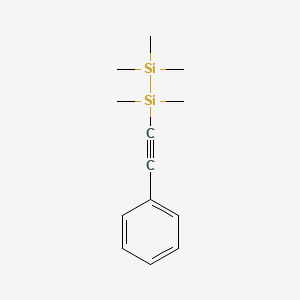
![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
